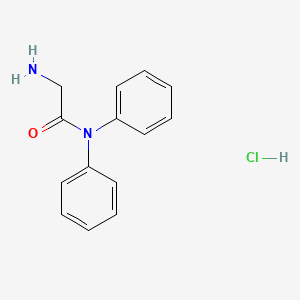

![molecular formula C10H16N4 B1524404 [2-(Piperazin-1-yl)pyridin-3-yl]methanamine CAS No. 771580-77-9](/img/structure/B1524404.png)

[2-(Piperazin-1-yl)pyridin-3-yl]methanamine

Descripción general

Descripción

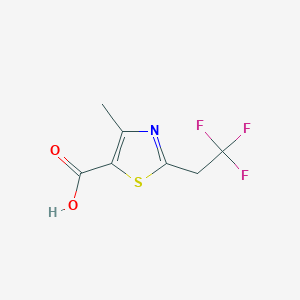

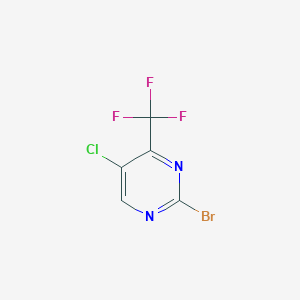

“[2-(Piperazin-1-yl)pyridin-3-yl]methanamine” is an organic compound. It belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .

Synthesis Analysis

The synthesis of such compounds often involves the formation of C-N bonds, which is an essential step in the synthesis of many pharmaceutical drugs . A multi-step procedure is usually employed for the synthesis .Molecular Structure Analysis

The molecular structure of “[2-(Piperazin-1-yl)pyridin-3-yl]methanamine” consists of a pyridine linked to a piperazine . The molecular formula is C10H16N4.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Aplicaciones Científicas De Investigación

5-HT(1A) Receptor Occupancy and Antagonism

A study by Rabiner et al. (2002) explored the human brain in vivo occupancy by a novel, selective 5-HT(1A) antagonist, which shows potential applications in treating anxiety and mood disorders. Utilizing positron emission tomography (PET), the research demonstrated that high occupancy of the human brain 5-HT(1A) receptor could be achieved with doses producing minimal acute side effects, indicating its potential for clinical development in treating psychiatric conditions Rabiner et al., 2002.

Metabolism and Disposition in Cancer Treatment

Christopher et al. (2010) investigated the metabolism and disposition of BMS-690514, an oral inhibitor targeting human epidermal growth factor receptors and vascular endothelial growth factor receptors, showing promise for treating non-small-cell lung cancer and metastatic breast cancer. The study found that BMS-690514 was well absorbed and extensively metabolized, with excretion in both bile and urine, providing insights into its pharmacokinetics and potential therapeutic applications Christopher et al., 2010.

Degradation and Metabolites of Phenothiazine Drugs

Breyer et al. (1974) explored the degradation of the piperazine ring in phenothiazine drugs, leading to the formation of specific metabolites. This degradation process is significant in understanding the metabolism of such drugs, potentially affecting their efficacy and safety profiles in treating psychiatric disorders Breyer et al., 1974.

Mecanismo De Acción

Direcciones Futuras

The future directions for “[2-(Piperazin-1-yl)pyridin-3-yl]methanamine” and similar compounds could involve further development and evaluation of their biological activities . For example, some compounds have been evaluated for their anti-tubercular activity , indicating potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

(2-piperazin-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBXUHDRQDCADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

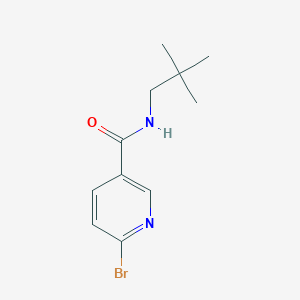

![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

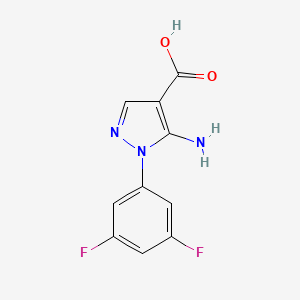

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)

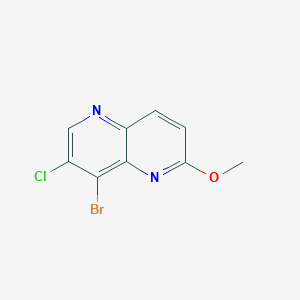

![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)